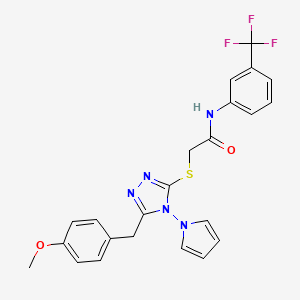

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2S/c1-33-19-9-7-16(8-10-19)13-20-28-29-22(31(20)30-11-2-3-12-30)34-15-21(32)27-18-6-4-5-17(14-18)23(24,25)26/h2-12,14H,13,15H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWRBWGTMCZBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. Its unique structural features, including a triazole ring, pyrrole moiety, and thioether linkage, suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and case studies.

Structural Features

The compound's structure can be broken down into several key components:

- Triazole Ring : Known for its diverse biological activities, including antifungal and anticancer properties.

- Pyrrole Moiety : Associated with various pharmacological effects.

- Thioether Linkage : Enhances solubility and may contribute to bioactivity.

- Trifluoromethyl Group : Often enhances lipophilicity and biological efficacy.

Table 1: Structural Features of the Compound

| Component | Description |

|---|---|

| Triazole Ring | Antifungal, anticancer properties |

| Pyrrole Moiety | Various pharmacological effects |

| Thioether Linkage | Enhances solubility |

| Trifluoromethyl Group | Increases lipophilicity |

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit notable anticancer activity. For instance, studies have shown that derivatives of 1,2,4-triazoles can induce apoptosis in cancer cells. The specific compound under review has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study by , the cytotoxic activity of similar triazole derivatives was assessed against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 6.2 µM against HCT-116 cells.

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. The compound's structural components suggest it may inhibit fungal growth through interference with ergosterol biosynthesis.

Antibacterial Activity

Research has demonstrated that thioether-linked triazole compounds possess antibacterial activity against various pathogens. In a comparative study, compounds similar to the one showed significant inhibition against Gram-positive and Gram-negative bacteria.

Table 2: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | Anticancer | 6.2 | |

| Benzothioate derivative | Antibacterial | 10.5 | |

| Triazole derivative | Antifungal | 12.0 |

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Triazole Ring : Utilizing cyclization reactions with appropriate reagents.

- Introduction of the Pyrrole Moiety : Achieved through functionalization of pyrrole derivatives.

- Thioether Formation : Achieved via nucleophilic substitution reactions.

- Final Acetylation : To introduce the acetamide group.

Table 3: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Triazole Ring Formation | Cyclization | Sodium azide |

| Pyrrole Moiety Introduction | Functionalization | Various alkyl halides |

| Thioether Formation | Nucleophilic substitution | Thiols |

| Acetylation | Acylation | Acetic anhydride |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. Various studies have tested its efficacy against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.2 | Induction of apoptosis |

| NCI-H460 | 10.5 | Cell cycle arrest |

| HepG2 | 12.4 | Inhibition of DNA synthesis |

In one study, a derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective growth inhibition and apoptosis induction in cancer cells while showing low toxicity to normal cells .

Antibacterial Properties

The compound also shows antibacterial activity against common pathogens. The following table summarizes its efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Studies have shown that certain derivatives inhibit bacterial growth effectively, suggesting their potential use in treating infections .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including:

- Formation of the triazole ring.

- Introduction of the pyrrole moiety.

- Creation of the thioether linkage.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Several case studies highlight the applications of this compound:

-

Anticancer Study :

- A series of derivatives were synthesized and tested against various cancer cell lines.

- Results indicated that some derivatives had IC50 values as low as 10 µM, demonstrating strong anticancer potential.

-

Antibacterial Effects :

- A comparative study evaluated the antibacterial efficacy against clinical isolates of Staphylococcus aureus.

- Results showed effective inhibition of bacterial growth, with MIC values comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, and how are intermediates characterized?

- Methodology : A universal synthesis approach involves condensation of 5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol with N-(3-(trifluoromethyl)phenyl)chloroacetamide under reflux in ethanol, catalyzed by pyridine. Intermediates are purified via recrystallization (ethanol/water) and characterized by 1H NMR , IR , LC-MS , and elemental analysis to confirm regioselectivity and purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming its identity?

- Methodology : Structural validation relies on 1H NMR (to identify aromatic protons, methoxy groups, and trifluoromethyl signals), IR (to confirm thioether and amide carbonyl bands at ~1650–1700 cm⁻¹), and LC-MS (to verify molecular ion peaks and fragmentation patterns). Elemental analysis ensures stoichiometric consistency (e.g., C, H, N, S) .

Q. What computational tools predict the biological activity of this compound, and how reliable are these predictions?

- Methodology : The PASS (Prediction of Activity Spectra for Substances) program is used to forecast potential biological targets (e.g., kinase inhibition, antimicrobial activity). Molecular docking (using AutoDock Vina or Schrödinger) evaluates binding affinity to enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Predictions should be validated experimentally due to limitations in modeling solvation and protein flexibility .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity against specific targets?

- Methodology : Docking simulations identify critical interactions (e.g., hydrogen bonds between the acetamide group and catalytic residues, hydrophobic interactions with the trifluoromethyl group). Free energy calculations (MM-PBSA/GBSA) refine binding affinity predictions. Substituent modifications (e.g., replacing methoxybenzyl with fluorinated analogs) are proposed to enhance target selectivity .

Q. What strategies reconcile discrepancies between in silico predictions and experimental bioactivity data?

- Methodology : If in vitro assays contradict docking results (e.g., lower antimicrobial activity than predicted), assess compound stability (via HPLC) or membrane permeability (Caco-2 assay). Use SAR (Structure-Activity Relationship) analysis to correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with activity .

Q. How can the synthetic route be optimized for scalability while maintaining yield and purity?

- Methodology : Replace ethanol with a greener solvent (e.g., PEG-400) to improve solubility. Use microwave-assisted synthesis to reduce reaction time (from 5 hours to <1 hour) and enhance regioselectivity. Monitor by TLC or inline IR to minimize side products (e.g., disulfide formation) .

Q. What experimental designs are suitable for evaluating the compound’s antiproliferative activity, and how are confounding factors controlled?

- Methodology : Use a randomized block design with cancer cell lines (e.g., MCF-7, HeLa) and normal fibroblasts (e.g., NIH/3T3) to assess selectivity. Dose-response curves (IC₅₀) are generated via MTT assays, with controls for solvent toxicity (DMSO ≤0.1%) and apoptosis markers (caspase-3/7 activation) .

Q. How does the electronic nature of substituents (e.g., methoxy vs. fluoro) influence toxicity and pharmacological activity?

- Methodology : Compare logP (via shake-flask method) and pKa (via potentiometric titration) to correlate hydrophobicity and ionization with cytotoxicity (e.g., LD₅₀ in zebrafish models). Substituents with higher electronegativity (e.g., CF₃) often enhance metabolic stability but may increase hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.